REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[C:8]([C:10]1[CH:11]=[N:12]C=[CH:14][CH:15]=1)#[N:9].OS(O)(=O)=O.[OH-].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[C:2]([C:1]1[CH:14]=[CH:15][C:10]([C:11]#[N:12])=[CH:8][N:9]=1)([CH3:5])([CH3:4])[CH3:3] |f:3.4,6.7|
|
Name
|
|
Quantity
|
144 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.76 mmol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
(NH4)2S2O8
|
Quantity
|
8.6 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 min after which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for a further 20 min
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
the heating is continued for 2 hours or until completion by TLC
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the in ice
|
Type
|
EXTRACTION
|
Details
|
the reaction is extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |